
(2,3,3,5,5,6,6-Heptafluoro-1,4-dioxan-2-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3,3,5,5,6,6-Heptafluoro-1,4-dioxan-2-yl)(trimethyl)silane is a fluorinated organosilicon compound. It is characterized by the presence of a heptafluorodioxane ring and a trimethylsilyl group. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,3,5,5,6,6-Heptafluoro-1,4-dioxan-2-yl)(trimethyl)silane typically involves the reaction of heptafluorodioxane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing and reaction control ensures consistent product quality. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3,3,5,5,6,6-Heptafluoro-1,4-dioxan-2-yl)(trimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Silanols: Formed through oxidation reactions.
Siloxanes: Result from further oxidation or condensation reactions.
Substituted Silanes: Produced via nucleophilic substitution reactions.
Applications De Recherche Scientifique
(2,3,3,5,5,6,6-Heptafluoro-1,4-dioxan-2-yl)(trimethyl)silane has several applications in scientific research:
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of specialty polymers and coatings with enhanced chemical resistance and durability.
Mécanisme D'action
The mechanism of action of (2,3,3,5,5,6,6-Heptafluoro-1,4-dioxan-2-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of the reactive trimethylsilyl group and the electron-withdrawing fluorinated dioxane ring. The compound can interact with nucleophiles and electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,2,3,3,4,4,5,5-Octafluoro-1,4-dioxan-2-yl)(trimethyl)silane
- (2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxan-2-yl)(trimethyl)silane
- (2,2,3,3,4,4,5,5,6,6-Decafluoro-1,4-dioxan-2-yl)(trimethyl)silane
Uniqueness
(2,3,3,5,5,6,6-Heptafluoro-1,4-dioxan-2-yl)(trimethyl)silane is unique due to its specific fluorination pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specialized applications where other similar compounds may not perform as effectively.
Propriétés
Numéro CAS |
61448-95-1 |
|---|---|
Formule moléculaire |
C7H9F7O2Si |
Poids moléculaire |
286.22 g/mol |
Nom IUPAC |
(2,3,3,5,5,6,6-heptafluoro-1,4-dioxan-2-yl)-trimethylsilane |
InChI |
InChI=1S/C7H9F7O2Si/c1-17(2,3)7(14)6(12,13)15-4(8,9)5(10,11)16-7/h1-3H3 |
Clé InChI |
XRMQMHJENHEHPM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1(C(OC(C(O1)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





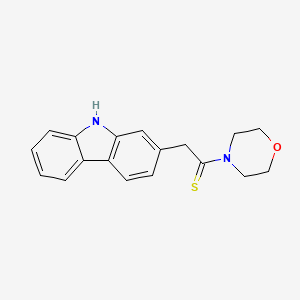
![N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14592305.png)
![N-[1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14592309.png)


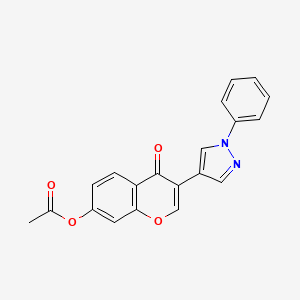

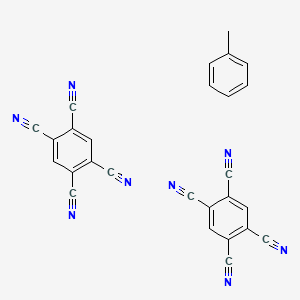
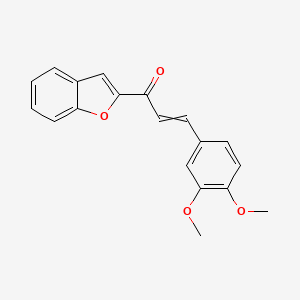
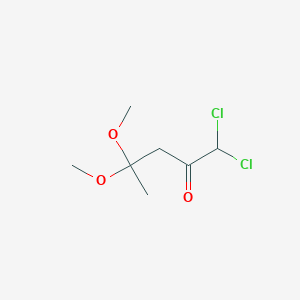
methyl}(ethoxymethoxy)oxophosphanium](/img/structure/B14592358.png)
